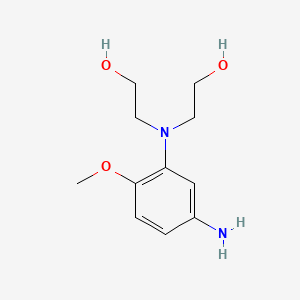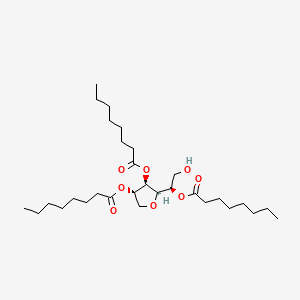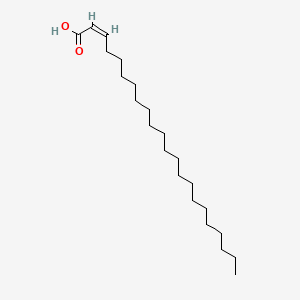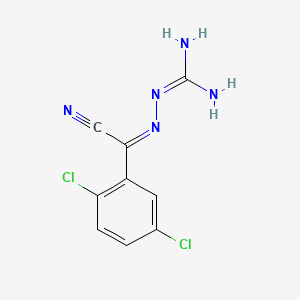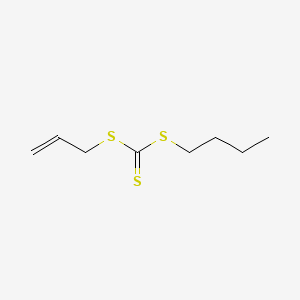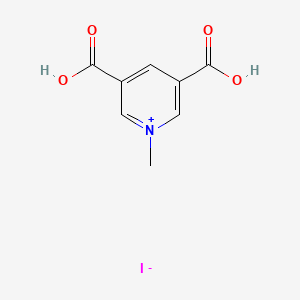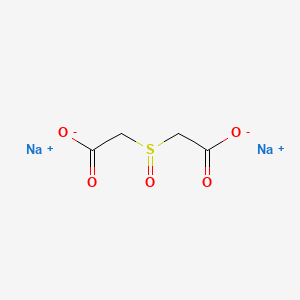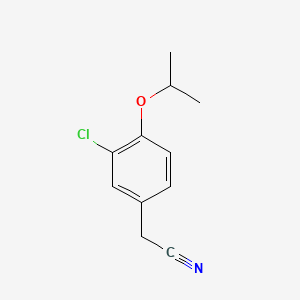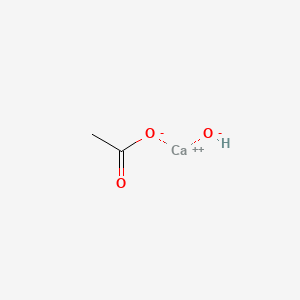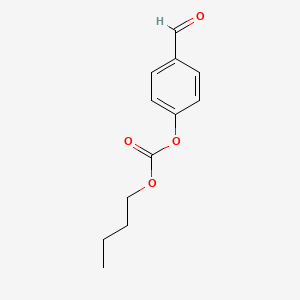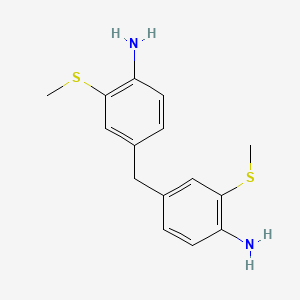
4,4'-Methylenebis(2-(methylthio)aniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis(2-(methylthio)aniline) is an organic compound with the molecular formula C15H18N2S2 It is characterized by the presence of two aromatic amine groups and two methylthio groups attached to a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-(methylthio)aniline) typically involves the reaction of 2-(methylthio)aniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two aromatic amine groups. The general reaction can be represented as follows:
2C7H9NS+CH2O→C15H18N2S2+H2O
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-(methylthio)aniline) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through recrystallization or distillation.
化学反応の分析
Types of Reactions
4,4’-Methylenebis(2-(methylthio)aniline) undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic amine groups can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: Nitro derivatives, halogenated compounds
科学的研究の応用
4,4’-Methylenebis(2-(methylthio)aniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4,4’-Methylenebis(2-(methylthio)aniline) involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The methylthio groups may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(2-chloroaniline): Similar structure but with chlorine atoms instead of methylthio groups.
4,4’-Methylenebis(2-aminophenol): Contains hydroxyl groups instead of methylthio groups.
Uniqueness
4,4’-Methylenebis(2-(methylthio)aniline) is unique due to the presence of methylthio groups, which impart distinct chemical properties and reactivity compared to its analogs. These groups can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with other similar compounds.
特性
CAS番号 |
47003-30-5 |
|---|---|
分子式 |
C15H18N2S2 |
分子量 |
290.5 g/mol |
IUPAC名 |
4-[(4-amino-3-methylsulfanylphenyl)methyl]-2-methylsulfanylaniline |
InChI |
InChI=1S/C15H18N2S2/c1-18-14-8-10(3-5-12(14)16)7-11-4-6-13(17)15(9-11)19-2/h3-6,8-9H,7,16-17H2,1-2H3 |
InChIキー |
XRKGCGRPZUUQRR-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)SC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


